Methyl 2-(3-aminophenyl)propanoate
Description
Methyl 2-(3-aminophenyl)propanoate is an aromatic ester compound characterized by a propanoate backbone substituted with a 3-aminophenyl group at the second carbon and a methyl ester group at the terminal position. For instance, methyl esters of substituted phenylpropanoates are frequently explored as prodrugs due to their enhanced bioavailability and metabolic stability compared to their carboxylic acid counterparts .
Properties
IUPAC Name |
methyl 2-(3-aminophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSJQDSJSIAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76980-62-6 | |
| Record name | methyl 2-(3-aminophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Methyl 2-(3-nitrophenyl)propanoate: One common method for synthesizing methyl 2-(3-aminophenyl)propanoate involves the reduction of methyl 2-(3-nitrophenyl)propanoate.
Amination of Methyl 2-(3-bromophenyl)propanoate: Another synthetic route involves the amination of methyl 2-(3-bromophenyl)propanoate using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using hydrogen gas and palladium catalysts due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(3-aminophenyl)propanoate can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Saturated derivatives.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-(3-aminophenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of methyl 2-(3-aminophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-(3-aminophenyl)propanoate with its closest structural analogs, focusing on substituent positions, functional groups, and biological activity.
Methyl 2-(3-benzoylphenyl)propanoate
- Structure: Differs by replacing the 3-amino group with a 3-benzoyl group.
- Activity : Demonstrated superior anti-inflammatory activity among ketoprofen prodrugs in a study comparing methyl, propyl, and benzyl esters. Its enhanced lipophilicity likely improves membrane permeability .
- Key Data: Property Methyl 2-(3-benzoylphenyl)propanoate this compound Bioactivity (vs. ketoprofen) 98% efficacy Not reported LogP ~3.2 (estimated) ~1.8 (predicted)
Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6)
- Structure: Positional isomer with the amino group at the para position instead of meta.
- However, its similarity score to this compound is 1.00, indicating identical functional groups but distinct spatial arrangements .
- Applications : Used in synthesizing intermediates for antidepressants and neuroactive agents.
Methyl 2-(2-aminophenyl)acetate (CAS 35613-44-6)
- Structure: Shorter backbone (acetate vs. propanoate) with an ortho-aminophenyl group.
- Activity : Lower similarity score (0.89) due to reduced steric bulk and altered electronic effects. Ortho-substitution often decreases metabolic stability compared to meta-substituted analogs .
3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)
- Structure : Methoxy group at the ortho position and a carboxylic acid instead of a methyl ester.
- Properties: The carboxylic acid group increases polarity (LogP ~1.2), reducing cell permeability but enhancing water solubility. Methoxy substitution confers antioxidant properties, unlike the amino group’s nucleophilic reactivity .
Substituent Position Effects
- Meta vs. Para Amino Groups: Meta-substitution (as in this compound) provides balanced electronic effects for enzyme interactions, while para-substitution may favor planar binding to aromatic receptors.
- Ortho Substituents : Introduce steric clashes, reducing binding affinity but increasing metabolic resistance in some cases .
Functional Group Impact
- Methyl Ester vs. Carboxylic Acid: Esters (e.g., this compound) exhibit higher lipophilicity, enhancing blood-brain barrier penetration. Acids (e.g., 3-(2-Methoxyphenyl)propanoic acid) are more soluble but require active transport for absorption .
Biological Activity
Methyl 2-(3-aminophenyl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological interactions, and therapeutic implications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a propanoate group linked to a phenyl ring with an amino substituent at the meta position. This unique structural arrangement allows for specific interactions with biological targets, influencing its pharmacological properties.
Molecular Formula: C10H13NO2
Molecular Weight: 181.22 g/mol
CAS Number: 35418-08-7
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This interaction can either inhibit or activate enzymatic reactions, depending on the target enzyme's nature and the compound's conformation.
- Receptor Binding : The compound may also act as a ligand for specific receptors, influencing signaling pathways associated with inflammation and pain modulation .
- Hydrolysis : The ester functionality can undergo hydrolysis in biological systems, releasing the active aminophenylpropanoic acid, which may further engage with biological pathways.
Biological Activity and Therapeutic Applications
Research has highlighted several potential therapeutic applications for this compound:
- Anti-inflammatory Effects : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases .
- Analgesic Properties : The ability to modulate pain pathways through receptor interaction positions this compound as a potential analgesic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(3-aminophenyl)propanoate | Amino group at para position | Potential anti-inflammatory activity |
| Methyl 3-(4-aminophenyl)propanoate | Amino group at ortho position | Analgesic effects |
| Ethyl 3-(3-nitrophenyl)propanoate | Nitro group instead of amino | Antimicrobial properties |
This table illustrates how variations in the position of functional groups can significantly influence the biological activity of related compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced inflammation in animal models by inhibiting specific inflammatory cytokines .
- Analgesic Properties Investigation : Research conducted by Nicholoff et al. indicated that this compound could alleviate pain responses in neuropathic pain models, suggesting its potential as an analgesic agent .
- Enzyme Interaction Studies : Investigations into its mechanism revealed that this compound could inhibit cyclooxygenase (COX) enzymes, thus contributing to its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
